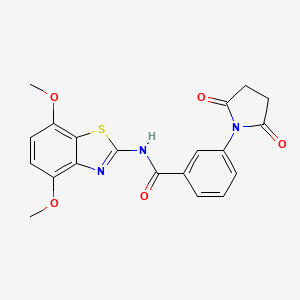
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carbonyl compound to form the benzothiazole ring.
Methoxylation: Introduction of methoxy groups at the 4 and 7 positions of the benzothiazole ring through electrophilic aromatic substitution.
Amide Formation: Coupling of the benzothiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to quinones.
Reduction: The amide bond can be reduced to an amine.
Substitution: The benzothiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole.
Methoxybenzamides: Compounds like 4-methoxybenzamide, 3,4-dimethoxybenzamide.
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the combination of its benzothiazole core with methoxy and dioxopyrrolidinyl functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
生物活性
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 295.4 g/mol
- CAS Number : 1105188-35-9
Biological Activity Overview
The compound exhibits various biological activities that can be categorized as follows:
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs show promising anti-inflammatory effects. For instance, studies on related benzothiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These compounds often act by suppressing the NF-κB signaling pathway, which is crucial in the inflammatory response.
| Study | Findings |
|---|---|
| Inhibition of LPS-induced production of NO and TNF-α in RAW264.7 cells by related compounds. | |
| Benzothiazole derivatives showed significant reduction in inflammatory markers in vitro. |
2. Anticancer Activity
Benzothiazole derivatives are recognized for their anticancer properties. The compound's structural characteristics suggest it may interact with various molecular targets involved in cancer progression.
3. Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied, with many showing efficacy against a range of pathogens.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a related compound derived from Antrodia camphorata. The results showed that the compound significantly reduced LPS-induced inflammation by inhibiting NF-κB activation and decreasing pro-inflammatory cytokine levels.
Case Study 2: Anticancer Potential
In another study focusing on pyrazole-benzothiazole hybrids, researchers observed that these compounds induced apoptosis in breast cancer cell lines when combined with doxorubicin, enhancing therapeutic efficacy while minimizing side effects.
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-13-6-7-14(28-2)18-17(13)21-20(29-18)22-19(26)11-4-3-5-12(10-11)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWQBRJXAFOXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














